molecular formula C9H7BrF2O3 B12082202 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid

Cat. No.: B12082202
M. Wt: 281.05 g/mol
InChI Key: UAMKYNNXMWVWBD-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenylacetic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid typically involves the bromination and fluorination of a methoxyphenylacetic acid precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Bromo-5-iodobenzoic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Uniqueness

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenylacetic acid backbone. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H7BrF2O3

Molecular Weight

281.05 g/mol

IUPAC Name

2-(5-bromo-2,3-difluoro-6-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H7BrF2O3/c1-15-9-4(2-7(13)14)8(12)6(11)3-5(9)10/h3H,2H2,1H3,(H,13,14)

InChI Key

UAMKYNNXMWVWBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1CC(=O)O)F)F)Br

Origin of Product

United States

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